molecular formula C15H9BrClNO2 B13076142 N-(3-Bromobenzofuran-2-yl)-4-chlorobenzamide

N-(3-Bromobenzofuran-2-yl)-4-chlorobenzamide

Cat. No.: B13076142
M. Wt: 350.59 g/mol
InChI Key: XQVIQNMSGQZGAI-UHFFFAOYSA-N
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Description

N-(3-Bromobenzofuran-2-yl)-4-chlorobenzamide is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromobenzofuran-2-yl)-4-chlorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(3-Bromobenzofuran-2-yl)-4-chlorobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an anti-tumor and antibacterial agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and viral infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Bromobenzofuran-2-yl)-4-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Bromobenzofuran-2-yl)-4-chlorobenzamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the chlorine atom may enhance its antibacterial and anti-tumor properties compared to similar compounds with different substituents .

Properties

Molecular Formula

C15H9BrClNO2

Molecular Weight

350.59 g/mol

IUPAC Name

N-(3-bromo-1-benzofuran-2-yl)-4-chlorobenzamide

InChI

InChI=1S/C15H9BrClNO2/c16-13-11-3-1-2-4-12(11)20-15(13)18-14(19)9-5-7-10(17)8-6-9/h1-8H,(H,18,19)

InChI Key

XQVIQNMSGQZGAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)NC(=O)C3=CC=C(C=C3)Cl)Br

Origin of Product

United States

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